Scientific Field: This research falls under the field of Oncology, specifically the treatment of Osteosarcoma.
Summary of the Application: NVP-TAE684 has been found to reverse multidrug resistance (MDR) in human osteosarcoma by inhibiting P-glycoprotein (PGP1) function .
Methods of Application: In this study, a library of over 500 kinase inhibitors was screened to discover potential drug synergistic effects among kinase inhibitors and general chemotherapeutics. The human osteosarcoma MDR cell lines U2OSR2 and KHOSR2 were used for the initial screen and secondary mechanistic studies .
Results or Outcomes: NVP-TAE684 significantly reversed chemoresistance when used in combination with doxorubicin, paclitaxel, docetaxel, vincristine, ET-743, or mitoxantrone.
Scientific Field: This research is in the field of Oncology, focusing on overcoming multidrug resistance (MDR) in ABCG2-Overexpressing Cancer Cells.
Summary of the Application: NVP-TAE684 has been found to have a reversal effect on ABCG2-Overexpressing Cancer Cells .
Methods of Application: MTT assay was carried out to determine cell viability and reversal effect of NVP-TAE684 in parental and drug-resistant cells. Drug accumulation and efflux assay was performed to examine the effect of NVP-TAE684 on the cellular accumulation and efflux of chemotherapeutic drugs .
Results or Outcomes: Drug accumulation and efflux tests indicated that the effect of NVP-TAE684 in decreasing MDR was due to the inhibition of efflux function of ABCG2 transporter .
Scientific Field: This research falls under the field of Oncology, specifically the treatment of Anaplastic Large-Cell Lymphomas (ALCL).
Summary of the Application: NVP-TAE684 has been identified as a highly potent and selective small-molecule ALK inhibitor, which blocked the growth of ALCL-derived and ALK-dependent cell lines .
Methods of Application: The study involved the use of ALK-positive ALCL models and established Karpas-299 lymphomas .
Results or Outcomes: NVP-TAE684 treatment resulted in a rapid and sustained inhibition of phosphorylation of NPM-ALK and its downstream effectors and subsequent induction of apoptosis and cell cycle arrest. In vivo, NVP-TAE684 suppressed lymphomagenesis in two independent models of ALK-positive ALCL and induced regression of established Karpas-299 lymphomas .
Scientific Field: This research is in the field of Oncology, focusing on the treatment of Neuroblastoma.
Summary of the Application: NVP-TAE684 has been shown to be efficacious in neuroblastoma lines with constitutively active ALK mutations .
Methods of Application: The study involved the use of neuroblastoma lines with constitutively active ALK mutations .
Results or Outcomes: NVP-TAE684 was found to be effective in crizotinib-resistant EML4-ALK L1196M mutants as well as other secondary gatekeeper mutations .
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine is a novel compound with significant potential in medicinal chemistry. It features a complex structure characterized by a pyrimidine core substituted with various functional groups, including chloro, methoxy, and isopropylsulfonyl moieties. The molecular formula is and it has been identified as an inhibitor of anaplastic lymphoma kinase (ALK), making it relevant in cancer research, particularly for tumors that exhibit ALK mutations .
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine has demonstrated notable biological activity as an ALK inhibitor. Research indicates that it induces cell cycle arrest and apoptosis in cancer cell lines such as Karpas299 and H2228 by inhibiting ALK and its downstream signaling pathways . This mechanism positions the compound as a promising candidate for targeted cancer therapies.
The synthesis of this compound typically involves multiple steps:
Specific methods for preparing crystalline forms have been detailed in patents, emphasizing conditions such as solvent ratios and temperature control during synthesis .
The primary applications of 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine lie in:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it interacts specifically with ALK, inhibiting its activity effectively. Further pharmacokinetic studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Several compounds share structural similarities with 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Crizotinib | ALK inhibitor; similar pyrimidine core | Approved for ALK-positive lung cancer |
Alectinib | Similar substitutions; more selective for ALK | Approved for ALK-positive lung cancer |
Lorlatinib | Contains a piperidine moiety; targets resistant mutations | Approved for advanced ALK-positive NSCLC |
The uniqueness of 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine lies in its specific combination of substituents and its potential to overcome resistance mechanisms seen in other ALK inhibitors .
X-ray crystallographic analysis of the compound 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine, commonly known as NVP-TAE684, has provided detailed structural insights into its binding interactions with anaplastic lymphoma kinase [1] [2] [3]. The cocrystal structure reveals critical binding mode characteristics that distinguish this compound from other anaplastic lymphoma kinase inhibitors.
The crystallographic analysis demonstrates that NVP-TAE684 adopts a specific conformation when bound to the anaplastic lymphoma kinase active site [3]. The pyrimidine hinge-binding core forms hydrogen bonds with the kinase hinge region, while the chloro-substituent at the 5-position participates in hydrophobic interactions with leucine residues at position 1196 [3]. This interaction pattern is particularly significant for maintaining potency against certain resistance mutations.
In comparative structural studies with crizotinib, the crystal structure analysis reveals that the chloro-moiety of the pyrimidine core in NVP-TAE684 is positioned adjacent to the leucine 1196 side chain and engages in hydrophobic interactions [3]. When the leucine 1196 to methionine mutation occurs, this chloro-substituent can maintain favorable interactions with the methionine residue, compensating for the loss of interaction with the leucine side chain in wild-type anaplastic lymphoma kinase [3].
The structural analysis further reveals that mutation of glycine 1202 to arginine presents steric hindrance that affects both NVP-TAE684 and crizotinib binding [3]. The crystal structure indicates that the introduction of a larger, bulky, and charged arginine side chain at position 1202 creates incompatibility with the binding conformation of both inhibitors due to steric obstruction [3].
X-ray diffraction studies have also been conducted on crystalline forms of structurally related anaplastic lymphoma kinase inhibitors, providing comparative insights into the solid-state arrangements of these compounds [4] [5]. These crystallographic investigations contribute to understanding the conformational preferences and intermolecular interactions that influence the physical properties of these pharmaceutical compounds.
The compound 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine exhibits significant polymorphic behavior, with multiple crystalline forms documented in the literature [4] [5] [6] [7]. While the target compound itself has limited direct polymorphism data, extensive crystallographic characterization has been performed on closely related structural analogs, particularly the isopropoxy-substituted derivative 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine.
Two distinct crystalline forms (Form A and Form B) have been characterized for the structural analog through comprehensive X-ray powder diffraction analysis [4] [5]. Crystalline Form A exhibits characteristic diffraction peaks with maxima at diffraction angles of 7.2°, 8.1°, 10.8°, 12.0°, 12.4°, 13.4°, 14.4°, 14.8°, 15.7°, 16.9°, 17.7°, 18.5°, 19.0°, 19.5°, 20.0°, 20.3°, 21.1°, 21.6°, 22.4°, 22.6°, 23.0°, 24.1°, 24.5°, 25.5°, 26.0°, 26.2°, 27.0°, 27.3°, 28.3°, 29.0°, 29.1°, 30.6°, 31.3°, 32.8°, 33.5°, 34.2°, and 36.4° (2θ degrees) [4] [5].
Crystalline Form B demonstrates a distinctly different diffraction pattern with peaks at 5.1°, 5.5°, 5.6°, 9.5°, 9.6°, 10.1°, 11.0°, 11.8°, 12.1°, 12.6°, 13.7°, 14.5°, 14.9°, 15.2°, 16.1°, 16.6°, 16.7°, 17.0°, 17.1°, 17.5°, 17.7°, 18.0°, 18.8°, 19.0°, 19.3°, 19.5°, 20.5°, 20.9°, 21.5°, 21.9°, 22.1°, 22.4°, 22.8°, 23.2°, 23.7°, 23.9°, 24.3°, 24.5°, 24.8°, 25.1°, 25.4°, 25.9°, 26.4°, 26.8°, 27.8°, 28.1°, 28.6°, 29.1°, 29.6°, 29.8°, 30.6°, 31.6°, 32.7°, 33.5°, 34.2°, 35.4°, 35.6°, and 36.8° (2θ degrees) [4] [5].
The polymorphic forms exhibit different thermodynamic stabilities and can undergo interconversion under specific conditions [4] [5]. Form B can be converted to the more thermodynamically stable Form A through thermal treatment or seeding processes [4] [5]. The conversion kinetics are influenced by temperature, solvent composition, and the presence of seed crystals of the target polymorph [4] [5].
Recent patent literature has documented additional crystalline forms of related anaplastic lymphoma kinase inhibitors, including brigatinib (5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine) [7]. These findings suggest that the pharmaceutical development of anaplastic lymphoma kinase inhibitors requires careful consideration of solid-state properties and polymorphic screening to ensure consistent manufacturing and therapeutic performance.
Crystalline Form | Form A | Form B |
---|---|---|
Melting Point (°C) | 174 | 162 |
Decomposition Point (°C) | >250 | >250 |
Weight Loss on Drying (%) | 0.1 | 0.05 |
Number of Diffraction Peaks | 37 | 58 |
Characteristic Peak Range (2θ) | 7.2° - 36.4° | 5.1° - 36.8° |
The physicochemical profile of 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine (NVP-TAE684) demonstrates characteristic properties that influence its pharmaceutical development and biological activity [8] [9] [10] [11].
Solubility characteristics reveal significant variation across different media [8] [9]. The compound exhibits good solubility in dimethyl sulfoxide at 32.6 millimolar (20.0 milligrams per milliliter) and moderate solubility in ethanol at 16.0 millimolar (9.8 milligrams per milliliter) [8]. In acidic conditions (0.1 normal hydrochloric acid), the compound shows limited solubility at 5.0 millimolar (3.1 milligrams per milliliter) and is classified as poorly soluble under these conditions [8]. The solubility in neutral aqueous media is substantially reduced, with water solubility reported at approximately 0.21 milligrams per milliliter [4].
The compound demonstrates favorable solubility in N,N-dimethylformamide at 32.56 millimolar (20.0 milligrams per milliliter), while the solubility decreases significantly in buffered aqueous systems, with N,N-dimethylformamide:phosphate buffered saline (1:1) showing only 0.81 millimolar (0.5 milligrams per milliliter) [8].
Partition coefficient analysis indicates moderate lipophilicity with a calculated logarithmic partition coefficient (LogP) of 2.71 [10]. This value suggests balanced hydrophilic-lipophilic properties that may contribute to the compound's ability to cross cellular membranes while maintaining sufficient aqueous solubility for biological activity. The XLogP value of 5.55 calculated by alternative methods suggests higher lipophilicity, indicating potential differences in computational approaches [11].
Stability profile assessment reveals that the compound exhibits thermal stability with a decomposition point exceeding 250°C [4] [5]. The weight loss on drying is minimal at 0.1% when heated to 200°C, indicating low moisture content and good thermal stability [4]. The compound is hygroscopically stable, showing minimal moisture uptake at 84% relative humidity and only minor increases at 93% relative humidity [4].
Physical properties include a molecular weight of 614.2 daltons and a polar surface area of 111.31 square angstroms [10] [11]. The compound contains two hydrogen bond donors and nine rotatable bonds, contributing to its conformational flexibility [11]. The density is calculated at 1.3±0.1 grams per cubic centimeter [10].
Storage stability requires refrigerated conditions at -20°C to maintain chemical integrity [9] [10]. The compound appears as a pale yellow solid with a melting point of approximately 170-173°C [8]. Under standard storage conditions, the compound maintains chemical purity exceeding 98% as determined by high-performance liquid chromatography [9].
Solvent System | Solubility (mM) | Solubility (mg/mL) | Classification |
---|---|---|---|
Dimethyl sulfoxide | 32.6 | 20.0 | Good solubility |
Ethanol | 16.0 | 9.8 | Good solubility |
N,N-dimethylformamide | 32.56 | 20.0 | Good solubility |
0.1N Hydrochloric acid | 5.0 | 3.1 | Poorly soluble |
Water | Not tested | 0.21* | Fair solubility |
DMF:PBS (pH 7.2) 1:1 | 0.81 | 0.5 | Poor solubility |
*From structural analog data